N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
This compound is an oxalamide derivative characterized by a thiophene ring substituted with a 1-hydroxyethyl group and a cyclopentylmethyl moiety at the N1 position, while the N2 position features a 3-(methylthio)phenyl group. Comparisons below are inferred from structurally related oxalamide analogs.
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-14(24)17-8-9-18(28-17)21(10-3-4-11-21)13-22-19(25)20(26)23-15-6-5-7-16(12-15)27-2/h5-9,12,14,24H,3-4,10-11,13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJPXAWGRAFKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=CC=C3)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a novel compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and pharmacological implications based on available research findings.
- Molecular Formula : C14H20N2O3S
- Molecular Weight : 296.39 g/mol
- CAS Number : 2034492-17-4
The compound features a complex structure that suggests potential interactions with biological targets, particularly due to the presence of functional groups such as oxalamide, thiophenes, and methylthio groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activities. For example, derivatives containing thiophene rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 1 µg/mL | MRSA |
| Compound B | 16 µg/mL | E. coli |
In studies, the introduction of thiophene moieties has been linked to enhanced antibacterial properties, suggesting that this compound may similarly exhibit potent antimicrobial effects .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of Cell Wall Synthesis : The structural components may interfere with bacterial cell wall formation.
- Disruption of Membrane Integrity : The compound could alter membrane permeability, leading to cell lysis.
- Targeting Specific Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
Further pharmacological studies are needed to clarify these mechanisms and establish a detailed understanding of how this compound interacts with biological systems.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:
- Antibacterial Studies : A series of derivatives were synthesized and tested for their antimicrobial properties. Some exhibited MIC values as low as 1 µg/mL against resistant strains like MRSA, indicating strong potential for therapeutic applications .
- Pharmacological Evaluations : Investigations into the pharmacokinetics and toxicity profiles of related compounds suggest favorable safety margins and bioavailability, making them suitable candidates for further development in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares its oxalamide core with several analogs, but substituent variations significantly influence properties. Key comparisons include:
Key Observations
Bioactivity Context :
- Compound 13 () demonstrated antiviral activity against HIV, attributed to its thiazole and chlorophenyl groups, which may enhance binding to viral entry proteins . The target compound’s thiophene and methylthio groups could similarly modulate interactions with sulfur-dependent enzymes or receptors.
- Compound 16 () activated cytochrome P450 4F11, suggesting oxalamides with hydroxybenzoyl groups may influence metabolic pathways .
Synthetic Efficiency :
- Yields for oxalamides vary widely (23–53% in and ), likely due to steric hindrance from bulky substituents (e.g., cyclopentylmethyl in the target) or challenges in isolating stereoisomers (e.g., 14 and 15 in ).
Substituent Effects: Thiophene vs. Methylthio vs. Trifluoromethyl: The 3-(methylthio)phenyl group in the target may offer moderate lipophilicity compared to the strongly hydrophobic trifluoromethyl group in 14 (), impacting bioavailability . Hydroxyethyl vs. Hydroxymethyl: The 1-hydroxyethyl group in the target could enhance metabolic stability compared to hydroxymethyl (as in 14, ), which is more prone to oxidation .
Applications :
Q & A
Q. How can this compound serve as a template for designing photoactivatable probes in biological imaging?
- Methodological Answer : Introduce a photolabile group (e.g., nitroveratryloxycarbonyl) on the hydroxyethyl moiety. Validate photoactivation via UV-Vis spectroscopy (λ = 365 nm) and monitor cellular uptake via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
